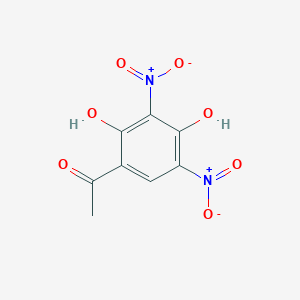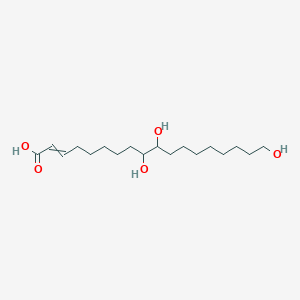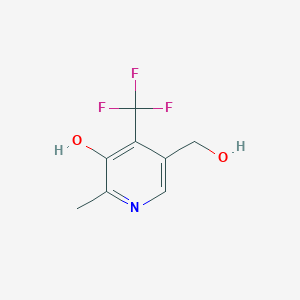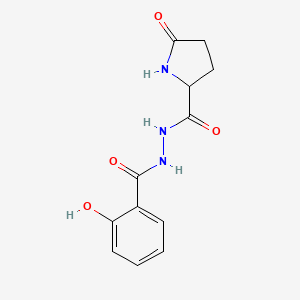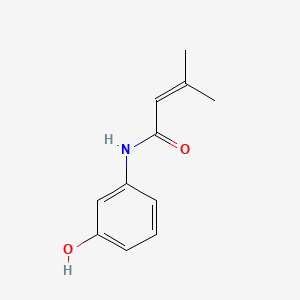
3'-Hydroxy-3-methylcrotonanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Hydroxy-3-methylcrotonanilide is an organic compound with the molecular formula C13H16N2O3 It is a derivative of crotonanilide, featuring a hydroxy group at the 3’ position and a methyl group at the 3 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-3-methylcrotonanilide typically involves the reaction of crotonanilide with appropriate reagents to introduce the hydroxy and methyl groups at the desired positions. One common method involves the use of methylamine and methanesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.
Industrial Production Methods
In an industrial setting, the production of 3’-Hydroxy-3-methylcrotonanilide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. Catalysts such as zinc chloride or aluminum chloride may be used to enhance the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Hydroxy-3-methylcrotonanilide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of 3’-oxo-3-methylcrotonanilide.
Reduction: Regeneration of 3’-Hydroxy-3-methylcrotonanilide.
Substitution: Formation of 3’-bromo-3-methylcrotonanilide.
Applications De Recherche Scientifique
3’-Hydroxy-3-methylcrotonanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3’-Hydroxy-3-methylcrotonanilide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
3’-Hydroxycrotonanilide: Lacks the methyl group at the 3 position.
3-Methylcrotonanilide: Lacks the hydroxy group at the 3’ position.
Crotonanilide: Lacks both the hydroxy and methyl groups.
Uniqueness
3’-Hydroxy-3-methylcrotonanilide is unique due to the presence of both the hydroxy and methyl groups, which confer distinct chemical and biological properties The hydroxy group enhances its ability to form hydrogen bonds, while the methyl group increases its lipophilicity
Propriétés
Numéro CAS |
55791-96-3 |
|---|---|
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-(3-hydroxyphenyl)-3-methylbut-2-enamide |
InChI |
InChI=1S/C11H13NO2/c1-8(2)6-11(14)12-9-4-3-5-10(13)7-9/h3-7,13H,1-2H3,(H,12,14) |
Clé InChI |
XHMFYLJVKDLTTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(=O)NC1=CC(=CC=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzaldehyde, 2-[(triphenylphosphoranylidene)amino]-](/img/structure/B14646093.png)

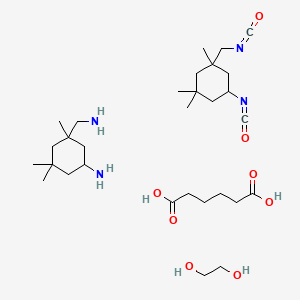
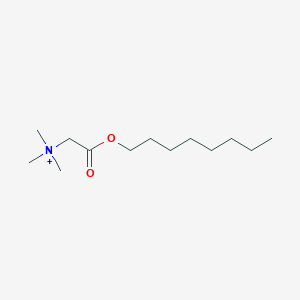

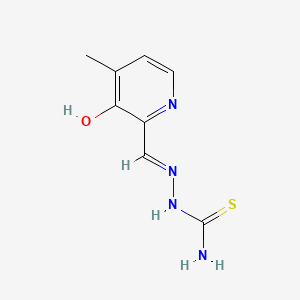
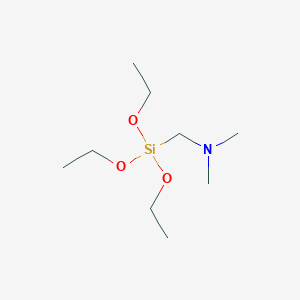
![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
